3-Cyclopropoxy-5-ethyl-2-nitropyridine is a heterocyclic compound belonging to the pyridine family, characterized by the presence of a cyclopropoxy group at the 3-position, an ethyl group at the 5-position, and a nitro group at the 2-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 208.21 g/mol. This compound has garnered interest due to its unique structural features, which influence its chemical reactivity and potential biological activity.
The compound is synthesized through various chemical methods, primarily in laboratory settings and is available for purchase from several chemical suppliers. Its applications span across scientific research, particularly in chemistry and pharmacology.
3-Cyclopropoxy-5-ethyl-2-nitropyridine is classified as a nitropyridine derivative. It falls under the category of organic compounds that contain both nitrogen and oxygen functional groups, making it relevant in various chemical reactions and biological interactions.
The synthesis of 3-Cyclopropoxy-5-ethyl-2-nitropyridine can be achieved through several routes:
The molecular structure of 3-Cyclopropoxy-5-ethyl-2-nitropyridine features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.21 g/mol |
IUPAC Name | 3-Cyclopropoxy-5-ethyl-2-nitropyridine |
InChI | InChI=1S/C10H12N2O3/c1-2-7-5-6-11-10(12(13)14)9(7)15-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key | LWDVVLQRZXBYJH-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(C(=NC=C1)N+[O−])OC2CC2 |
3-Cyclopropoxy-5-ethyl-2-nitropyridine can undergo various chemical reactions:
The mechanism of action for 3-Cyclopropoxy-5-ethyl-2-nitropyridine involves its interaction with specific molecular targets within biological systems:
These interactions can lead to various biological effects, making it a subject of interest in pharmacological research.
The physical properties of 3-Cyclopropoxy-5-ethyl-2-nitropyridine include:
The chemical properties encompass reactivity patterns typical for nitro compounds and pyridines:
Experimental data on solubility, melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into its physical characteristics but are not detailed in available sources.
3-Cyclopropoxy-5-ethyl-2-nitropyridine has several applications in scientific research:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5